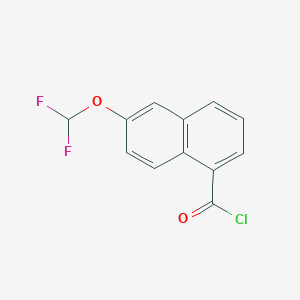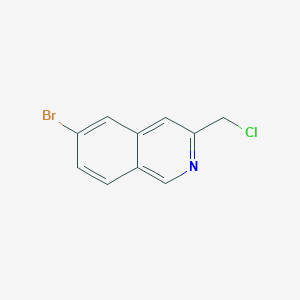![molecular formula C15H16N2O2 B15066026 (S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B15066026.png)
(S)-2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]-3'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach involves the use of a [2+2] cycloaddition reaction to construct the cyclobutane ring, followed by various functional group transformations to introduce the pyrido[3,4-B]indole moiety and the carboxylic acid group .
Industrial Production Methods
advancements in catalytic asymmetric reactions and the development of efficient synthetic routes could potentially facilitate its large-scale production in the future .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the spirocyclic core or the pyrido[3,4-B]indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane-containing compounds: These include various natural products and synthetic analogs that feature a cyclobutane ring.
Pyrido[3,4-B]indole derivatives: Compounds with similar indole structures but different substituents or functional groups.
Uniqueness
(S)-2’,3’,4’,9’-Tetrahydrospiro[cyclobutane-1,1’-pyrido[3,4-B]indole]-3’-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of a cyclobutane ring with a pyrido[3,4-B]indole moiety makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
(3S)-spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclobutane]-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c18-14(19)12-8-10-9-4-1-2-5-11(9)16-13(10)15(17-12)6-3-7-15/h1-2,4-5,12,16-17H,3,6-8H2,(H,18,19)/t12-/m0/s1 |
Clé InChI |
HTUJODAGCMLLSI-LBPRGKRZSA-N |
SMILES isomérique |
C1CC2(C1)C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3 |
SMILES canonique |
C1CC2(C1)C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-(4-chlorophenyl)-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B15065943.png)













